N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in various natural products and synthetic compounds . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their use in some types of drugs, particularly antibiotics.
Scientific Research Applications
Sulfonamides: A Patent Review
Sulfonamides have been the focus of significant scientific and patent activity, particularly due to their clinical utility across various therapeutic areas. The primary sulfonamide moiety is found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Recent patents have explored novel sulfonamide compounds for applications such as antiglaucoma agents, antitumor agents targeting tumor-associated isoforms of carbonic anhydrase, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib for VEGFR and PDGFR. These developments underscore the ongoing interest in sulfonamides for therapeutic innovation (Carta, Scozzafava, & Supuran, 2012).
Pharmaceutical Significance
Sulfonamides continue to be a cornerstone in drug discovery, with applications extending from antimicrobial agents to potential antitumor and antiviral therapies. The chemical versatility of the sulfonamide group allows for the creation of compounds with a broad spectrum of biological activities. Notably, the synthesis of sulfonamides is straightforward, enabling the generation of a diverse array of derivatives. The structural motif of sulfonamides plays a critical role in their binding and activity, offering insights into drug design strategies that exploit this functionality for enhanced therapeutic outcomes (Azevedo-Barbosa et al., 2020).
Recent Advances in Sulfonamide Chemistry
The exploration of sulfonamide compounds has broadened, encompassing antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant activities. This expansion reflects the adaptability of sulfonamides to address a wide array of therapeutic needs. Recent research has highlighted the development of sulfonamide-based compounds with enhanced efficacy and safety profiles, marking a significant area of growth in medicinal chemistry. The ongoing discovery of new sulfonamide derivatives exemplifies the potential of this class of compounds to contribute to future pharmaceutical advancements (He Shichao et al., 2016).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-19(21,13-3-5-16-17(9-13)27-12-26-16)11-20-28(22,23)14-4-6-15-18(10-14)25-8-2-7-24-15/h3-6,9-10,20-21H,2,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQUJUWMLAMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.